methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
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Overview
Description
Methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a synthetic organic compound with potential applications in medicinal chemistry. It features a complex structure that includes a difluorophenyl group, an imidazo[4,5-c]pyridine core, and a butanoate ester moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluorophenyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a difluorophenyl boronic acid or ester.
Attachment of the butanoate ester: This can be done through esterification reactions using butanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It may have potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is unique due to its specific structural features, such as the imidazo[4,5-c]pyridine core and the butanoate ester moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
Methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a difluorophenyl group and an imidazopyridine moiety. Its molecular formula is C17H19F2N3O2, with a molecular weight of approximately 351.35 g/mol. The structural complexity suggests potential interactions with various biological targets.
Biological Activity
1. Anticancer Activity
Research has demonstrated that derivatives of imidazopyridines exhibit notable anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study indicated that related imidazo[4,5-c]pyridine compounds displayed IC50 values in the low micromolar range against breast cancer and colon cancer cell lines .
2. Antimicrobial Activity
The compound's imidazo[4,5-c]pyridine scaffold is associated with antimicrobial properties. Similar derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with analogous structures demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation and survival.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related imidazopyridine derivative on human colorectal carcinoma cells (HCT116). The compound exhibited an IC50 value of 6.2 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antibacterial Action
Another investigation focused on the antibacterial properties of structurally similar compounds against Pseudomonas aeruginosa. The results showed that certain derivatives had MIC values significantly lower than conventional antibiotics like ampicillin .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C18H20F2N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
InChI |
InChI=1S/C18H20F2N4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)12-5-4-11(19)9-13(12)20/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
FMALJWXCMCTJDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)F)F)N=CN2 |
Origin of Product |
United States |
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